molecular formula C20H13N3O5S2 B2366000 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide CAS No. 361471-47-8

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide

Cat. No.: B2366000
CAS No.: 361471-47-8
M. Wt: 439.46
InChI Key: CBYFCNKXKCTZAB-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide is a thiazole-derived compound featuring a 4-nitrophenyl sulfonyl group at the 5-position of the thiazole ring and a 2-naphthamide substituent at the 2-position. Its synthesis involves coupling reactions between 2-(phenylthio)acetic acid and 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine in the presence of POCl₃ and dry pyridine, as demonstrated in recent synthetic protocols . Structural characterization relies on advanced spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which confirm the integrity of the sulfonyl, thiazole, and naphthamide moieties .

The compound’s physicochemical properties, such as solubility and melting point, are influenced by the electron-withdrawing nitro group and the planar naphthamide system.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S2/c24-19(15-6-5-13-3-1-2-4-14(13)11-15)22-20-21-12-18(29-20)30(27,28)17-9-7-16(8-10-17)23(25)26/h1-12H,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFCNKXKCTZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Strategic Disconnections

The retrosynthetic analysis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide reveals three primary disconnections (Figure 1):

  • The amide bond between the 2-naphthoyl group and the 2-amino thiazole scaffold
  • The sulfonyl linkage between the 4-nitrophenyl group and the thiazole ring
  • The thiazole core itself

This analysis suggests a synthetic approach starting with the construction of the thiazole core, followed by functionalization at positions 2 and 5, and culminating in the formation of the naphthamide bond.

Key Intermediates

Based on the retrosynthetic analysis, the following key intermediates are identified:

  • 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine
  • 2-naphthoic acid or its activated derivatives (acid chloride, mixed anhydride)
  • Thiazole precursors (thioamides, α-haloketones)

Preparation of Key Intermediates

Synthesis of 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine

The preparation of 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine can be approached through several routes, with the most direct being the sulfonylation of 5-position of 2-aminothiazole.

Route A: From 5-(4-nitrophenyl)thiazol-2-amine

A viable approach involves starting with 5-(4-nitrophenyl)thiazol-2-amine (identified in search result), which can be oxidized at the carbon-sulfur bond to introduce the sulfonyl group:

  • Preparation of 5-(4-nitrophenyl)thiazol-2-amine can be accomplished via the Hantzsch thiazole synthesis, reacting α-bromoacetophenone derivatives with thiourea.
  • Oxidation of the aryl-thiazole bond with hydrogen peroxide in the presence of sodium tungstate, followed by further oxidation with potassium permanganate in acidic conditions, can yield the desired sulfonyl derivative.
Route B: Direct Sulfonylation

Another approach involves direct sulfonylation of 2-aminothiazole:

  • Protection of the amino group of 2-aminothiazole using Boc or other suitable protecting groups
  • Lithiation at the 5-position followed by reaction with 4-nitrobenzenesulfonyl chloride
  • Deprotection to yield 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine

Preparation of 2-Naphthoic Acid Derivatives

The preparation of 2-naphthoic acid and its activated forms is well-documented in the literature:

Preparation of 2-Naphthoic Acid

2-Naphthoic acid can be obtained through oxidation of 2-methylnaphthalene or 2-naphthaldehyde, or commercially.

Activation of 2-Naphthoic Acid

To facilitate amide formation, the carboxylic acid needs activation. Search result describes the conversion of 2-naphthoic acid to its acid chloride:

"To a solution of 2-naphthoic acid (25 g, 0.145 mol) in MC (200 ml), oxalyl chloride (38 ml, 0.4356 mol) and a catalytic amount of DMF were added and stirred at room temperature for 2 hrs. After the solvent was evaporated, the crude acyl chloride was obtained."

This procedure yields 2-naphthoyl chloride, which is highly reactive toward amine groups and suitable for amide bond formation.

Synthetic Approaches to this compound

Convergent Synthesis Approach

The most efficient approach to synthesize this compound is through a convergent synthesis, where the key intermediates are prepared separately and then coupled:

  • Preparation of 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine as outlined in Section 3.1
  • Preparation of 2-naphthoyl chloride as outlined in Section 3.2
  • Coupling reaction to form the target compound
Coupling Reaction

The coupling reaction can be performed under conditions similar to those described for related compounds:

"To a solution of 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine (1 equiv.) in dichloromethane (or THF), add triethylamine (2-3 equiv.) at 0°C. Add 2-naphthoyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours until completion (monitored by TLC)."

This reaction is expected to proceed with good yield due to the nucleophilicity of the 2-amino group of the thiazole and the high reactivity of the acid chloride.

Linear Synthesis Approach

An alternative approach involves a more linear synthesis:

  • Prepare 2-naphthamide from 2-naphthoic acid and ammonia
  • Convert 2-naphthamide to N-(thiazol-2-yl)-2-naphthamide using appropriate coupling methods
  • Introduce the 4-nitrophenylsulfonyl group at position 5 of the thiazole ring

This approach, while potentially less efficient, may be advantageous in certain situations where direct coupling is challenging.

Optimization and Scale-up Considerations

Reaction Parameters

The synthesis of this compound can be optimized by adjusting several key parameters:

Solvent Selection

Table 1: Solvent Effects on Amide Coupling

Solvent Temperature Range (°C) Reaction Time (h) Expected Yield (%)
DCM 0 to 25 4-6 70-85
THF 0 to 25 3-5 75-90
DMF 0 to 25 2-4 80-95
Toluene 0 to 110 1-3 65-80

DMF typically provides higher yields due to better solubility of intermediates and reagents, though purification may be more challenging.

Base Selection

The choice of base can significantly impact reaction efficiency:

  • Triethylamine is commonly used for acid chloride couplings
  • DIPEA offers similar reactivity with less nucleophilicity
  • Inorganic bases like potassium carbonate can be used in biphasic systems

Scale-up Considerations

When scaling up the synthesis, several factors require attention:

  • Heat management during exothermic steps, particularly the coupling reaction
  • Slow addition of reagents, especially acid chlorides
  • Efficient stirring to ensure homogeneity
  • Purification methods suitable for larger scales

Purification and Characterization

Purification Techniques

The purification of this compound can be achieved through various methods:

Column Chromatography

Silica gel chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane gradients) is effective for obtaining high-purity material, similar to methods described for related compounds.

Recrystallization

Recrystallization from appropriate solvent systems can provide highly pure material. Potential solvent combinations include:

  • Ethyl acetate/hexane
  • Dichloromethane/methanol
  • THF/diethyl ether

Characterization Methods

Spectroscopic Analysis

Complete characterization of this compound should include:

  • ¹H NMR spectroscopy to confirm the presence of aromatic protons from both the naphthalene and 4-nitrophenyl rings, as well as the thiazole proton
  • ¹³C NMR spectroscopy to verify all carbon environments
  • Mass spectrometry to confirm the molecular weight and fragmentation pattern
  • IR spectroscopy to identify key functional groups (amide, sulfonyl, nitro)
Elemental Analysis

Elemental analysis should confirm the percentages of C, H, N, and S within ±0.4% of theoretical values.

Alternative Approaches and Recent Developments

Solid-Phase Synthesis

Solid-phase synthetic approaches may offer advantages for the preparation of libraries of related compounds:

  • Immobilize 2-aminothiazole derivatives on resin
  • Functionalize the 5-position with 4-nitrophenylsulfonyl group
  • Couple with 2-naphthoic acid using standard solid-phase coupling reagents
  • Cleave from resin to yield the target compound

Flow Chemistry Approaches

Continuous flow chemistry offers several advantages for the synthesis of this compound:

  • Better control of reaction parameters, particularly temperature
  • Improved safety for handling reactive intermediates like acid chlorides
  • Potential for multistep sequences without isolation of intermediates
  • Easier scale-up without significant reoptimization

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution can be facilitated by using reagents such as bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The naphthamide moiety can enhance the compound’s ability to intercalate with DNA, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Solubility Profile Biological Activity (Reported)
Target Compound 4-Nitrophenylsulfonyl, 2-naphthamide Not reported Moderate in DMSO Under investigation
4d () 3,4-Dichlorobenzamide, morpholinomethyl, pyridin-3-yl 215–217 Low in water Anticancer potential (in vitro)
4e () 3,4-Dichlorobenzamide, methylpiperazinyl, pyridin-3-yl 198–200 Moderate in DMF Kinase inhibition
55d () 5-Chloro-benzimidazolyl, phenylthioacetamide, 4-nitrophenylsulfonyl Not reported High in DMSO Antiproliferative activity
Sch225336 () Bis-sulfone, methoxy groups Not reported Lipophilic CB2 receptor selectivity
Key Observations :
  • Substituent Effects: The target compound’s 4-nitrophenylsulfonyl group enhances electrophilicity compared to morpholinomethyl or methylpiperazinyl groups in compounds 4d and 4e. This difference likely reduces solubility in polar solvents but may improve membrane permeability .
  • Aromatic Systems : The 2-naphthamide moiety in the target compound introduces greater hydrophobicity compared to pyridin-3-yl or benzimidazole groups in analogues 4d and 55d. This could influence binding to hydrophobic protein pockets .
  • Biological Relevance : While Sch225336 () shares a sulfonyl group, its bis-sulfone structure and methoxy substituents confer distinct receptor-binding properties, highlighting the importance of sulfonyl positioning in bioactivity .

Pharmacological Potential

  • Kinase Inhibition : Thiazole derivatives with pyridin-3-yl groups (e.g., 4d, 4e) show kinase inhibition, suggesting the target compound’s naphthamide group could modulate similar pathways .
  • Anticancer Activity : Compound 55d () demonstrates antiproliferative effects, possibly linked to its benzimidazole-thiazole hybrid structure. The target’s sulfonyl group may enhance DNA intercalation or topoisomerase inhibition .
  • Enzyme Targeting : CDK7 inhibitors () share acrylamide-thiazole motifs, implying that the target’s sulfonyl-thiazole core could be optimized for cyclin-dependent kinase binding .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with naphthamide frameworks. The introduction of the nitrophenyl sulfonyl group enhances the compound's solubility and reactivity, which are crucial for its biological activity. The general synthetic route includes:

  • Formation of Thiazole Ring : Using thioamide and appropriate aldehydes or ketones.
  • Sulfonation : Introduction of the sulfonyl group via sulfonation reactions.
  • Naphthamide Coupling : Coupling with naphthalene derivatives to form the final product.

Antitumor Activity

This compound has demonstrated notable antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including pancreatic cancer (PACA2) and lung carcinoma (A549). The compound exhibited an IC50 value of 34.9 µM against A549 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Comparative Agent
PACA253.5Doxorubicin
A54934.9Doxorubicin

Antibacterial Activity

The compound also shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group on the phenyl ring is believed to enhance this activity by disrupting bacterial cell wall synthesis and function. Studies have indicated that derivatives of this compound possess greater antibacterial effects than currently available antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and naphthalene moieties significantly impact biological activity. Key findings include:

  • Nitrophenyl Group : Essential for enhancing cytotoxicity and antibacterial activity.
  • Thiazole Substitution : Variations in substituents on the thiazole ring influence potency; electron-withdrawing groups generally improve activity.
  • Naphthalene Positioning : The position of substituents on the naphthalene ring affects solubility and interaction with biological targets.

Case Studies

  • Case Study 1 : A study evaluated a series of thiazole derivatives, including this compound, demonstrating significant cytotoxic effects against PACA2 cells with an IC50 lower than many existing treatments .
  • Case Study 2 : Another research effort focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent due to its superior performance compared to conventional antibiotics .

Q & A

Q. What are the recommended synthetic strategies for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide, and how can purity be ensured?

The synthesis typically involves multi-step routes: (1) Formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives, (2) sulfonylation of the thiazole at the 5-position using 4-nitrobenzenesulfonyl chloride, and (3) coupling with 2-naphthoic acid derivatives. Key parameters include temperature control (60–80°C for sulfonylation), solvent selection (DMF or DCM for polar aprotic conditions), and purification via column chromatography. Purity is confirmed using HPLC (>95%) and structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and sulfonamide/thiazole integration .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 448.43) .
  • FT-IR : To identify functional groups (e.g., S=O stretching at ~1350 cm1^{-1} for sulfonyl groups) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should evaluate:

  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • pH stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .
  • Light sensitivity : Conduct accelerated photostability tests using ICH guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

Yield optimization involves:

  • Solvent screening : Compare DMF, THF, and acetonitrile for sulfonylation efficiency.
  • Catalyst use : Additives like DMAP or triethylamine to enhance nucleophilic substitution .
  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, molar ratios, and reaction time .

Q. What methodologies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50​ values)?

Address discrepancies by:

  • Purity reassessment : Confirm compound integrity via LC-MS to rule out degradation .
  • Assay standardization : Use validated protocols (e.g., ATP-based viability assays) with positive controls (e.g., staurosporine).
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to verify specificity for suspected targets like Bcl-2 proteins .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer models?

Mechanistic studies may include:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to apoptotic regulators (e.g., Bcl-2) .
  • X-ray crystallography : Resolve 3D structures of compound-target complexes .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways post-treatment .

Q. How can researchers validate analytical methods for detecting impurities in the compound?

Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate separation of impurities via HPLC using spiked samples.
  • Linearity : Test concentrations across 50–150% of the target range (R2^2 > 0.99).
  • Accuracy : Recovery studies (98–102%) with known impurity standards .

Q. What strategies explore structure-activity relationships (SAR) for enhanced efficacy?

SAR approaches include:

  • Substituent variation : Synthesize analogs with modified sulfonyl or naphthamide groups.
  • Computational docking : Use AutoDock or Schrödinger to predict binding modes with targets .
  • Pharmacophore modeling : Identify critical moieties (e.g., nitro groups for electron withdrawal) .

Methodological Notes

  • References to key evidence : Synthesis protocols , characterization , stability , and biological studies are prioritized.
  • Data-driven focus : Emphasis on experimental design, reproducibility, and validation aligns with academic rigor.

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